2,2,4,6-tetramethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide
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Overview
Description
This compound is a mouthful, so let’s break it down. The systematic name provides valuable information about its structure:
2,2,4,6-tetramethyl: Indicates the positions of methyl groups on the quinoline ring.
N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]: Refers to the hydrazone moiety, which contains an indole ring and a carbonyl group.
1,2-dihydroquinoline-8-carbohydrazide: Describes the quinoline core with a hydrazide functional group at position 8.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is as follows:
Formation of the Quinoline Core: Start with 2,2,4,6-tetramethylquinoline and react it with an appropriate aldehyde (such as 3-formylindole) to form the hydrazone.
Hydrazinolysis: Treat the hydrazone with hydrazine hydrate to replace the carbonyl group with a hydrazide functional group.
- The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, toluene).
- Catalysts or reagents like acetic acid or sulfuric acid may be used to facilitate the reactions.
Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and safety. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions::
Hydrazone Formation: The initial reaction between the quinoline and the aldehyde involves hydrazone formation.
Hydrazinolysis: The replacement of the carbonyl group with a hydrazide group.
Hydrazine hydrate: Used for hydrazinolysis.
Acetic acid or sulfuric acid: May act as catalysts or acidifying agents.
Major Products:: The primary product is the target compound itself, 2,2,4,6-tetramethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. its indole moiety suggests potential interactions with biological targets, possibly affecting cellular processes.
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-12-9-15-13(2)11-22(3,4)24-18(15)16(10-12)20(27)26-25-19-14-7-5-6-8-17(14)23-21(19)28/h5-11,23-24,28H,1-4H3 |
InChI Key |
YMSCINNWIDMUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)N=NC3=C(NC4=CC=CC=C43)O)NC(C=C2C)(C)C |
Origin of Product |
United States |
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